molecular formula C20H17N5OS B2803847 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 1903419-12-4

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2803847
CAS No.: 1903419-12-4
M. Wt: 375.45
InChI Key: RESJRXRHPLKTRX-UHFFFAOYSA-N
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Description

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide (CAS 1903278-78-3) is a chemical reagent with the molecular formula C14H13N5OS and a molecular weight of 299.35 . This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine chemical class, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds within this structural class have demonstrated potent biological activity in research settings. For instance, related triazolopyridazine derivatives have been identified as potent lead compounds in the search for new treatments for cryptosporidiosis, a parasitic infection causing severe diarrhea, showing low micromolar to sub-micromolar efficacy in vitro . The structural motif of the cyclopropanecarboxamide is a common feature in various bioactive molecules and is frequently explored in drug discovery . Researchers investigating structure-activity relationships (SAR) for phenotypic screening or developing inhibitors for specific biological targets may find this compound a valuable building block. It is critical for researchers to conduct thorough metabolic profiling early in their investigations, as some triazolopyridazine compounds are known substrates for enzymes like aldehyde oxidase, which can lead to species-specific metabolism and the formation of less-soluble metabolites with potential toxicological implications . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(20(9-10-20)15-4-2-1-3-5-15)21-12-18-23-22-17-7-6-16(24-25(17)18)14-8-11-27-13-14/h1-8,11,13H,9-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESJRXRHPLKTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Thiophene Group: The thiophene group is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the triazolopyridazine core under controlled conditions.

    Attachment of the Cyclopropanecarboxamide Group: The final step involves the coupling of the cyclopropanecarboxamide group to the triazolopyridazine-thiophene intermediate. This step may require the use of coupling reagents such as carbodiimides or phosphonium salts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to this one exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which can lead to cellular damage and various diseases. Studies have demonstrated that derivatives of this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .

Anticancer Activity

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide has shown promise in anticancer research. Several studies have reported its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cytotoxicity Studies : A study on urea derivatives indicated that structural modifications can enhance anticancer efficacy. A derivative similar to this compound exhibited an IC50 value of 16.23 μM against U937 cells, demonstrating potent cytotoxic effects compared to standard chemotherapeutics like etoposide .

Enzyme Inhibition

The structural characteristics of this compound suggest potential interactions with various enzymes involved in metabolic pathways critical for cancer cell survival. Triazole derivatives are known for their ability to inhibit key enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in cancer biology . The enzyme inhibition profile indicates that this compound could be explored further for therapeutic applications in oncology.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of thiophene-containing ureas similar to the compound . Results showed a substantial reduction in ROS levels in treated cells compared to controls, indicating effective antioxidant activity .

Investigation of Anticancer Properties

In vitro studies have focused on the cytotoxic effects of various urea derivatives against human melanoma cell lines. Specific modifications in the urea structure significantly enhanced anticancer activity, highlighting the importance of structural design in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide
  • 1-phenyl-N-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide
  • 1-phenyl-N-((6-(benzothiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Uniqueness

The uniqueness of 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide (hereafter referred to as "the compound") is a derivative of triazole and pyridazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • A triazole ring , which is known for its ability to interact with various biological targets.
  • A pyridazine moiety , contributing to its potential pharmacological effects.
  • A cyclopropane carboxamide group , which may influence its bioactivity and pharmacokinetics.

Molecular Formula

The molecular formula of the compound is C17H20N6OSC_{17}H_{20}N_{6}OS, with a molecular weight of approximately 356.45 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives containing similar structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 Value (μM)Reference
MCF-727.3
HCT-1166.2

Antimicrobial Activity

Compounds with triazole and thiophene moieties have exhibited antimicrobial properties. The compound's structural components suggest it may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. Studies on related compounds have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Antioxidant Effects

Triazole derivatives are also recognized for their anti-inflammatory and antioxidant activities. The compound may inhibit pro-inflammatory cytokines or reactive oxygen species (ROS), contributing to its therapeutic potential in inflammatory diseases .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Antioxidant Activity : By scavenging free radicals, the compound may reduce oxidative stress, which is linked to various diseases.

Pharmacokinetics

In silico studies suggest that the compound exhibits favorable pharmacokinetic properties:

  • Absorption : High permeability through biological membranes due to its lipophilic character.
  • Distribution : Potentially wide distribution throughout tissues.
  • Metabolism : Likely metabolized by liver enzymes, necessitating further studies to understand metabolic pathways.
  • Excretion : Predicted renal excretion based on molecular weight and solubility characteristics .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Triazole Derivatives : A comprehensive review highlighted various triazole derivatives showing anticancer effects across multiple cell lines. The structure–activity relationship (SAR) indicated that modifications in substituents significantly impact bioactivity .
  • Antimicrobial Screening : Research demonstrated that triazole-containing compounds exhibited potent antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections .

Q & A

Q. What are the key synthetic strategies for preparing 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions:

Core formation : Construct the triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with hydrazine derivatives under reflux conditions .

Thiophene introduction : Introduce the thiophen-3-yl group at the 6-position using Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

Amide coupling : Attach the cyclopropanecarboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates and final products .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone, focusing on cyclopropane (δ ~1.0–2.0 ppm) and triazole (δ ~8.0–9.0 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, Aurora B) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Solubility Studies : Measure kinetic solubility in PBS (pH 7.4) via UV-Vis spectroscopy to guide formulation strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency in thiophene introduction .
  • Temperature Control : Optimize cyclopropane formation via slow addition of reagents at 0–5°C to minimize ring-opening side reactions .
  • Solvent Selection : Compare DMF (high polarity) vs. THF (low polarity) for amide coupling; DMF often enhances reaction rates but may require rigorous purification .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with varied substituents (e.g., thiophen-2-yl vs. thiophen-3-yl) to isolate pharmacophore contributions .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets) and validate via mutagenesis studies .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) to identify trends in potency across cell lines or assay conditions .

Q. What strategies enhance metabolic stability and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or phosphate groups at the cyclopropane carboxamide to improve solubility and absorption .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Lipophilicity Adjustment : Modify logP via substituent variation (e.g., fluorination of phenyl groups) to balance membrane permeability and solubility .

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